Chemical and physical properties of monopentaerythritol
Chemical and physical properties of monopentaerythritol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopentaerythritol, a polyhydric alcohol with the chemical formula C(CH₂OH)₄, is a versatile and pivotal intermediate in the chemical industry.[1][2] Its unique symmetrical structure, containing four primary hydroxyl groups, imparts a range of desirable properties, making it a valuable building block in the synthesis of numerous materials.[3] This technical guide provides an in-depth overview of the chemical and physical properties of monopentaerythritol, its synthesis, and the analytical methods for its characterization, tailored for professionals in research, development, and pharmaceuticals.
Chemical and Physical Properties
Monopentaerythritol is a white, odorless, crystalline solid at room temperature.[1][4] The technical grade product is typically composed of 88% monopentaerythritol and 12% dipentaerythritol.[5] It is a stable compound under normal conditions.[1]
Table 1: Physical and Chemical Properties of Monopentaerythritol
| Property | Value | References |
| Molecular Formula | C₅H₁₂O₄ | [6] |
| Molar Mass | 136.15 g/mol | [6] |
| Appearance | White crystalline powder | [1][4] |
| Melting Point | 253-262 °C | [3][4][7] |
| Boiling Point | 276 °C at 30 mmHg | [7] |
| Density | 1.396 g/cm³ | [7] |
| Flash Point | 240 °C (closed cup) | [7] |
| Autoignition Temperature | > 400 °C | [3] |
| Vapor Pressure | < 1 hPa at 20 °C | [3] |
Table 2: Solubility of Monopentaerythritol
| Solvent | Solubility | Temperature (°C) | References |
| Water | 56.6 g/L | 20 | [8] |
| Water | 1 g in 18 mL | 15 | [4][7] |
| Ethanol | Soluble | - | [4][7] |
| Glycerol | Soluble | - | [4][7] |
| Ethylene Glycol | Soluble | - | [4][7] |
| Formamide | Soluble | - | [4][7] |
| Acetone | Insoluble | - | [4][7] |
| Benzene | Insoluble | - | [4][7] |
| Carbon Tetrachloride | Insoluble | - | [4][7] |
| Ether | Insoluble | - | [4][7] |
| Petroleum Ether | Insoluble | - | [4][7] |
Experimental Protocols
Determination of Melting Point
The melting point of monopentaerythritol is determined using the capillary tube method as described in ASTM E324: Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals .[3][4][8]
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Apparatus: Melting point apparatus, capillary tubes, thermometer.
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Procedure:
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A small, representative sample of dry monopentaerythritol powder is packed into a capillary tube.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a controlled rate.
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The temperature at which the first drop of liquid appears is recorded as the initial melting point.
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The temperature at which the last solid crystal melts is recorded as the final melting point.
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The melting range is the difference between the final and initial melting points. A narrow melting range is indicative of high purity.[3][8]
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Determination of Water Solubility
The water solubility of monopentaerythritol is determined following the principles outlined in OECD Guideline 105: Water Solubility .[1][6][9][10][11] The flask method is suitable for substances with solubilities above 10⁻² g/L.
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Apparatus: Erlenmeyer flask with a stopper, constant temperature water bath, analytical balance, filtration system.
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Procedure:
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An excess amount of monopentaerythritol is added to a known volume of deionized water in a flask.
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The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24 hours).
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After equilibrium, the solution is allowed to stand to let undissolved particles settle.
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A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
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The concentration of monopentaerythritol in the filtrate is determined by a suitable analytical method, such as gravimetry (after evaporation of the solvent) or high-performance liquid chromatography (HPLC).
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Determination of Density
The bulk density of monopentaerythritol powder can be determined using methods such as those described in ASTM B962: Standard Test Methods for Density of Powder Metallurgy Products Using Archimedes' Principle or ASTM D6683: Standard Test Method for Measuring Bulk Density Values of Powders and Other Bulk Solids as a Function of Compressive Stress .[7][12]
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Apparatus: Graduated cylinder, analytical balance.
-
Procedure (Bulk Density):
-
A known mass of the monopentaerythritol powder is weighed.
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The powder is gently poured into a graduated cylinder.
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The volume occupied by the powder is read from the graduated cylinder.
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The bulk density is calculated by dividing the mass of the powder by the volume it occupies.
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Determination of Purity by Gas Chromatography (GC)
The purity of monopentaerythritol and the quantification of related substances like dipentaerythritol are commonly performed by gas chromatography, often after derivatization to increase volatility.
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Apparatus: Gas chromatograph with a flame ionization detector (FID), capillary column suitable for polar compounds, autosampler.
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Procedure (General Overview):
-
Derivatization: A sample of monopentaerythritol is derivatized to form more volatile compounds, for example, by acetylation with acetic anhydride to form pentaerythritol tetraacetate.
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Injection: A known amount of the derivatized sample is injected into the GC.
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Separation: The components of the sample are separated based on their boiling points and interaction with the stationary phase of the capillary column as they are carried through by an inert gas (e.g., helium).
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Detection: The separated components are detected by the FID, which generates a signal proportional to the amount of each component.
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Quantification: The purity of monopentaerythritol is determined by comparing the peak area of the monopentaerythritol derivative to the total area of all peaks in the chromatogram.
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Determination of Flash Point
The flash point of monopentaerythritol is determined using a closed-cup method as specified in standards like ASTM D93: Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester .[2][13]
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Apparatus: Pensky-Martens closed-cup flash point tester.
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Procedure:
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A sample of monopentaerythritol is placed in the test cup of the apparatus.
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The sample is heated at a slow, constant rate with continuous stirring.
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An ignition source is directed into the cup at regular temperature intervals.
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The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.
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Industrial Synthesis and Quality Control
Monopentaerythritol is commercially produced through the condensation of formaldehyde and acetaldehyde in the presence of a base catalyst, typically sodium hydroxide or calcium hydroxide.[4][10] The reaction is a base-catalyzed aldol condensation followed by a crossed Cannizzaro reaction.
Industrial Synthesis Workflow
Caption: Industrial synthesis workflow for monopentaerythritol.
Quality Control Workflow
Caption: Quality control workflow for monopentaerythritol production.
Applications in Drug Development and Research
While primarily an industrial chemical, monopentaerythritol and its derivatives have applications in the pharmaceutical industry, mainly as excipients and in the synthesis of active pharmaceutical ingredients (APIs).
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Excipients: Its derivatives, such as pentaerythritol esters, can be used as plasticizers, emulsifiers, and stabilizers in various drug formulations.[14]
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Drug Synthesis: The four primary hydroxyl groups provide a scaffold for the synthesis of more complex molecules with potential therapeutic applications.
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Drug Delivery: The polyol structure can be functionalized to create drug delivery systems, such as dendrimers and star-shaped polymers.
Conclusion
Monopentaerythritol is a fundamental chemical with well-defined physical and chemical properties. Its production is a mature industrial process with established quality control measures. For researchers and professionals in drug development, understanding these core characteristics is essential for its effective use in formulations and as a starting material for the synthesis of novel compounds. The standardized methods for its characterization ensure consistency and quality, which are paramount in the pharmaceutical and research fields.
References
- 1. oecd.org [oecd.org]
- 2. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 3. store.astm.org [store.astm.org]
- 4. "ASTM E324: 2023 Organic Chemicals Melting Points Test Method" [bsbedge.com]
- 5. store.astm.org [store.astm.org]
- 6. laboratuar.com [laboratuar.com]
- 7. store.astm.org [store.astm.org]
- 8. infinitalab.com [infinitalab.com]
- 9. oecd.org [oecd.org]
- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 12. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 13. store.astm.org [store.astm.org]
- 14. researchgate.net [researchgate.net]
